molecular formula C4H8N2O3S B13448415 1lambda6,2,5-Thiadiazepane-1,1,4-trione

1lambda6,2,5-Thiadiazepane-1,1,4-trione

Cat. No.: B13448415
M. Wt: 164.19 g/mol
InChI Key: GYKSAPCCQJYKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1lambda6,2,5-Thiadiazepane-1,1,4-trione is a chemical compound with the molecular formula C4H8N2O3S. It is also known by its IUPAC name, 1,2,5-thiadiazepan-4-one 1,1-dioxide . This compound is characterized by a seven-membered ring containing sulfur, nitrogen, and oxygen atoms, making it a member of the thiadiazepane family. It is typically found in a powder form and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 1lambda6,2,5-thiadiazepane-1,1,4-trione involves several steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as sulfur and nitrogen-containing compounds, followed by oxidation to achieve the desired trione structure . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

1lambda6,2,5-Thiadiazepane-1,1,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the trione to other functional groups.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1lambda6,2,5-Thiadiazepane-1,1,4-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1lambda6,2,5-thiadiazepane-1,1,4-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1lambda6,2,5-Thiadiazepane-1,1,4-trione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C4H8N2O3S

Molecular Weight

164.19 g/mol

IUPAC Name

1,1-dioxo-1,2,5-thiadiazepan-4-one

InChI

InChI=1S/C4H8N2O3S/c7-4-3-6-10(8,9)2-1-5-4/h6H,1-3H2,(H,5,7)

InChI Key

GYKSAPCCQJYKNT-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)NCC(=O)N1

Origin of Product

United States

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